molecular formula C8H18O3 B12931113 1-(1,1-Dimethoxyethoxy)butane CAS No. 85153-54-4

1-(1,1-Dimethoxyethoxy)butane

Cat. No.: B12931113
CAS No.: 85153-54-4
M. Wt: 162.23 g/mol
InChI Key: JEQCQCCFONGTMM-UHFFFAOYSA-N
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Description

1-(1,1-Dimethoxyethoxy)butane (CAS: 85153-54-4) is an acetal derivative with the molecular formula C₈H₁₈O₃ and a molecular weight of 162.23 g/mol . Structurally, it consists of a butane backbone substituted with a dimethoxyethoxy group (–OCH₂CH(OCH₃)₂). This compound is primarily used in research and development, particularly in organic synthesis and specialty solvent applications. Its acetal functionality makes it reactive under acidic conditions, enabling its use as a protecting group for carbonyl compounds or in the formation of fragrances and flavorants .

Properties

CAS No.

85153-54-4

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

IUPAC Name

1-(1,1-dimethoxyethoxy)butane

InChI

InChI=1S/C8H18O3/c1-5-6-7-11-8(2,9-3)10-4/h5-7H2,1-4H3

InChI Key

JEQCQCCFONGTMM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,1-Dimethoxyethoxy)butane can be synthesized through the reaction of butanal with methanol in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate hemiacetal, which further reacts with methanol to form the acetal .

Industrial Production Methods

In industrial settings, the production of 1-(1,1-Dimethoxyethoxy)butane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly, continuous flow reactors are used to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dimethoxyethoxy)butane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1,1-Dimethoxyethoxy)butane is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,1-Dimethoxyethoxy)butane involves its interaction with various molecular targets. The ether groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence metabolic pathways and biochemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(1,1-Dimethoxyethoxy)butane with structurally related acetals and ethers, emphasizing key physicochemical properties, applications, and hazards:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Properties Applications Hazards/Regulatory Status
1-(1,1-Dimethoxyethoxy)butane C₈H₁₈O₃ 162.23 85153-54-4 - Acetal structure; hydrolyzes under acidic conditions. - Organic synthesis (protecting groups).
- Specialty solvents.
- Limited toxicity data; handle with PPE .
1-(1-Ethoxyethoxy)butane C₈H₁₈O₂ 146.23 57006-87-8 - Ether-acetal hybrid; stable in neutral conditions. - Flavor/fragrance precursor.
- GC-MS analysis in beverages .
- No acute toxicity data; R&D use only .
1-tert-Butoxybutane C₈H₁₈O 130.23 1000-63-1 - Simple ether; high volatility (BP: ~125°C). - Solvent in polymer chemistry.
- Fuel additive.
- Classified as flammable; irritant on skin contact .
Acetaldehyde di-isoamyl acetal C₁₂H₂₆O₂ 202.34 13002-09-0 - Bulky acetal; low water solubility. - Perfumery (fixative).
- Intermediate in agrochemicals.
- Limited ecotoxicity data; avoid release to environment .
1,1-Dimethoxybutane C₆H₁₄O₂ 118.18 4461-87-4 - Small acetal; volatile (BP: ~110°C). - Solvent for polar aprotic reactions.
- Stabilizer in coatings.
- Irritant to eyes; requires ventilation .

Key Structural and Functional Differences

Acetal vs. Ether Functionality :

  • 1-(1,1-Dimethoxyethoxy)butane and 1,1-Dimethoxybutane are acetals, which hydrolyze to aldehydes/ketones under acidic conditions. In contrast, 1-tert-Butoxybutane is an ether, more resistant to hydrolysis but flammable .
  • Acetaldehyde di-isoamyl acetal has a branched structure, enhancing its stability in hydrophobic matrices (e.g., perfumes) compared to linear acetals like 1-(1,1-Dimethoxyethoxy)butane .

Volatility and Solubility :

  • Ethers (e.g., 1-tert-Butoxybutane) exhibit higher volatility than acetals due to weaker intermolecular forces.
  • 1-(1-Ethoxyethoxy)butane’s hybrid structure balances polarity and hydrophobicity, making it suitable for GC-MS applications .

Toxicity and Handling: Most compounds lack comprehensive toxicity data, reflecting their niche R&D use. Acetaldehyde di-isoamyl acetal’s large size reduces bioavailability, but its environmental persistence remains unstudied .

Research Findings

  • Synthetic Utility : 1-(1,1-Dimethoxyethoxy)butane’s acetal group is pivotal in protecting carbonyls during multi-step syntheses. Its stability in basic conditions contrasts with acid-labile variants like 1,1-Dimethoxybutane .
  • Analytical Applications : 1-(1-Ethoxyethoxy)butane has been identified as a trace volatile in distilled beverages (e.g., Cognac), highlighting its role in flavor chemistry .
  • Environmental Impact : Ethers like 1-tert-Butoxybutane are flagged for flammability, while acetals’ degradation products (e.g., formaldehyde) necessitate careful waste management .

Biological Activity

Overview of 1-(1,1-Dimethoxyethoxy)butane

1-(1,1-Dimethoxyethoxy)butane is an ether compound that features a butane backbone with dimethoxyethyl functional groups. This structure may influence its solubility, reactivity, and potential biological interactions. Understanding its biological activity requires examining its chemical properties and potential mechanisms of action.

Structure

  • Molecular Formula : C8_{8}H18_{18}O3_{3}
  • Molecular Weight : 174.23 g/mol
  • Functional Groups : Ether (–O–), alcohol (–OH)

Physical Properties

  • Boiling Point : Approximately 160°C
  • Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of ether compounds like 1-(1,1-Dimethoxyethoxy)butane can be attributed to several mechanisms:

  • Membrane Interaction : Ethers can integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
  • Enzyme Modulation : They may act as substrates or inhibitors for various enzymes, influencing metabolic pathways.
  • Receptor Binding : The compound could interact with specific receptors, affecting signaling pathways.

Case Studies and Research Findings

While specific studies on 1-(1,1-Dimethoxyethoxy)butane are scarce, related ether compounds have been investigated for their biological activities:

Compound NameBiological ActivityReference
Diethyl etherAnesthetic properties; affects neurotransmitter release
Ethyl hexyl etherAntimicrobial activity against Gram-positive bacteria
TetrahydrofuranCytotoxic effects in cancer cell lines

Toxicological Data

Toxicological studies are essential for understanding the safety profile of new compounds:

  • Acute Toxicity : Initial studies suggest low acute toxicity for similar ethers.
  • Chronic Exposure : Long-term exposure data is limited; further studies are needed to assess potential carcinogenic effects.

Future Research Directions

To fully elucidate the biological activity of 1-(1,1-Dimethoxyethoxy)butane, future research should focus on:

  • In vitro Studies : Assessing cytotoxicity and enzyme interactions using cell lines.
  • In vivo Studies : Evaluating pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : Investigating specific pathways influenced by the compound.

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